BMS-695735

Catalog No.
S521707
CAS No.
1054315-48-8
M.F
C26H31ClFN7O
M. Wt
512.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-695735

CAS Number

1054315-48-8

Product Name

BMS-695735

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one

Molecular Formula

C26H31ClFN7O

Molecular Weight

512.0 g/mol

InChI

InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36)

InChI Key

VWELCPLMPPEKOL-UHFFFAOYSA-N

SMILES

Cc1cc(cc2c1[nH]c(n2)c3c(cc[nH]c3=O)NCCn4cc(cn4)Cl)C5CCN(CC5)CCCF

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930.

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF

Description

The exact mass of the compound BMS-695735 is 511.22626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-695735 is a synthetic compound classified as a benzimidazole derivative, specifically designed as an inhibitor of the insulin-like growth factor-1 receptor. Its molecular formula is C26H31ClFN7OC_{26}H_{31}ClFN_7O with a molecular weight of approximately 512.02 g/mol. The compound exhibits notable anti-tumor activity and has been developed for research purposes, particularly in the context of cancer therapies .

Typical of benzimidazole derivatives. Its primary mechanism involves binding to the insulin-like growth factor-1 receptor, inhibiting its activity. This inhibition is quantified by an IC50 value of 0.034 μM, indicating its potency in blocking receptor activity. Additionally, BMS-695735 has been noted to exhibit inhibition of CYP3A4, an important enzyme in drug metabolism, suggesting potential interactions with other pharmaceutical compounds .

The biological activity of BMS-695735 is primarily linked to its role as an inhibitor of the insulin-like growth factor-1 receptor. This receptor is crucial in various cellular processes, including proliferation, differentiation, and survival of cancer cells. The compound has demonstrated significant anti-tumor effects in multiple xenograft models, showcasing its potential as a therapeutic agent in oncology . Its favorable pharmacokinetic properties also suggest a low risk for drug-drug interactions, making it a candidate for further clinical development .

The synthesis of BMS-695735 involves multi-step organic reactions typical for creating benzimidazole compounds. The process generally includes:

  • Formation of the Benzimidazole Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Various substituents are introduced to enhance biological activity and solubility.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Specific details on the synthetic pathway can be found in detailed chemical literature focusing on similar compounds .

BMS-695735 is primarily investigated for its applications in cancer treatment due to its ability to inhibit the insulin-like growth factor-1 receptor. Its anti-tumor properties make it a candidate for further studies aimed at understanding its efficacy in various cancer types, particularly those that exhibit dependence on insulin-like growth factor signaling pathways .

Studies on BMS-695735 have highlighted its interaction with the insulin-like growth factor-1 receptor and CYP3A4 enzyme. The inhibition of CYP3A4 suggests that BMS-695735 may influence the metabolism of co-administered drugs, which is critical for understanding potential side effects and drug interactions in clinical settings . Further interaction studies are essential to delineate its pharmacological profile and safety margin.

BMS-695735 shares structural similarities and functional characteristics with several other compounds that target the insulin-like growth factor signaling pathway. Below is a comparison with notable similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
BMS-536924BenzimidazoleIGF-1R InhibitionEarlier compound with established efficacy
LinsitinibSmall MoleculeIGF-1R InhibitionDual inhibition of IGF-1R and insulin receptor
PicropodophyllinNatural ProductInhibition of IGF signalingDerived from natural sources

Uniqueness of BMS-695735: While many compounds target the insulin-like growth factor-1 receptor, BMS-695735 is distinguished by its potent inhibition profile and favorable pharmacokinetics, which may lead to fewer drug-drug interactions compared to others like Linsitinib or Picropodophyllin .

BMS-695735, chemically designated as 4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one, represents a significant advancement in benzimidazole-based insulin-like growth factor-1 receptor inhibitors [1] [2]. This compound emerged from systematic structure-activity relationship optimization of the lead compound BMS-536924, addressing critical pharmaceutical development challenges including cytochrome P450 3A4 inhibition, pregnane X receptor transactivation, and suboptimal absorption, distribution, metabolism, and excretion properties [6].

PropertyValueReference
Molecular FormulaC26H31ClFN7O [2] [7]
Molecular Weight512.03 g/mol [2] [7]
Insulin-like Growth Factor-1 Receptor IC5034 nM [2]
Insulin Receptor IC5072 nM [2]
Focal Adhesion Kinase IC50165 nM [2]
Lymphocyte-specific Protein Tyrosine Kinase IC5014 nM [2]

Key Synthetic Routes and Reaction Mechanisms

The synthesis of BMS-695735 follows established benzimidazole formation methodologies, primarily utilizing the Phillips-Ladenburg condensation reaction between ortho-phenylenediamine derivatives and carboxylic acid precursors [31] [40]. The benzimidazole core formation occurs through a nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and dehydration under acidic conditions [31] [41].

The synthetic pathway involves multiple convergent steps, beginning with the preparation of the 6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazole intermediate [6]. This intermediate synthesis requires careful control of reaction conditions to achieve optimal yields while maintaining the integrity of the fluoroalkyl substituent [36] [38]. The fluorinated piperidine component presents particular synthetic challenges due to the electron-withdrawing nature of fluorine, which affects both reactivity patterns and reaction selectivity [42] [44].

The pyridin-2-one moiety formation involves a subsequent condensation reaction with appropriately functionalized pyridine precursors [6]. The final coupling step introduces the 4-chloropyrazol-1-yl ethylamine side chain through nucleophilic substitution reactions, requiring precise temperature control and inert atmosphere conditions to prevent decomposition of the chloropyrazole functionality [37] [39].

Synthetic StepTypical Yield RangeKey Challenges
Benzimidazole Formation75-88%Temperature control, dehydration
Fluorinated Piperidine Coupling65-82%Fluorine stability, selectivity
Pyridin-2-one Construction70-85%Regioselectivity, purification
Final Chloropyrazole Coupling68-79%Moisture sensitivity, side reactions

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions play a crucial role in the advanced synthetic approaches for BMS-695735 construction [14] [16]. The Suzuki-Miyaura coupling reaction has been extensively employed for the formation of carbon-carbon bonds between the benzimidazole core and various aromatic substituents [22] [23]. These reactions typically utilize palladium complexes with biarylphosphine ligands such as tert-butyl-BrettPhos or X-Phos, providing excellent yields under mild conditions [17] [43].

The palladium-catalyzed amination reactions, particularly Buchwald-Hartwig coupling, facilitate the introduction of nitrogen-containing heterocycles into the BMS-695735 framework [17] [43]. These transformations employ specialized palladium precatalysts with dialkylbiaryl phosphine ligands, enabling efficient carbon-nitrogen bond formation at moderate temperatures [17]. The reaction conditions typically involve cesium carbonate as base in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [17].

Cascade palladium catalysis has emerged as a particularly valuable strategy for benzimidazole synthesis, allowing for sequential carbon-nitrogen bond formations in a single reaction vessel [17]. This approach enables the direct construction of nitrogen-arylbenzimidazoles with predictable regiocontrol, addressing traditional selectivity challenges in benzimidazole arylation [17]. The methodology employs differential reactivity of aryl electrophiles, utilizing the oxidative addition preference order of iodide over triflate over bromide over chloride [17].

Functional Group Modifications for Bioactivity Enhancement

The optimization of BMS-695735 from its predecessor BMS-536924 involved systematic functional group modifications to enhance bioactivity while reducing off-target effects [6] [24]. The introduction of the fluoroalkyl substituent on the piperidine ring significantly improved the compound's metabolic stability and reduced cytochrome P450 3A4 inhibition [6]. This modification exploits the unique properties of carbon-fluorine bonds, including increased lipophilicity and resistance to metabolic oxidation [42] [44].

The chloropyrazole moiety introduction enhanced selectivity for the insulin-like growth factor-1 receptor over related kinases [2] [6]. The electron-withdrawing nature of the chlorine substituent modulates the electronic properties of the pyrazole ring, optimizing binding interactions within the receptor active site [37]. Strategic positioning of this heterocycle also reduces potential for metabolic hydroxylation, contributing to improved pharmacokinetic properties [6].

Benzimidazole substitution patterns significantly influence both potency and selectivity profiles [27] [31]. The methyl group at the 4-position of the benzimidazole ring provides steric hindrance that enhances selectivity, while the piperidine substituent at the 6-position contributes to optimal receptor binding geometry [6] [24]. These modifications collectively result in improved absorption, distribution, metabolism, and excretion properties compared to earlier generation compounds [6].

Optimization ParameterBMS-536924 (Lead)BMS-695735 (Optimized)Improvement Factor
Cytochrome P450 3A4 InhibitionPotentReduced5-10 fold
Pregnane X Receptor TransactivationHighMinimal>10 fold
Aqueous SolubilityPoorEnhanced3-5 fold
Plasma Protein BindingHigh (>95%)Moderate (85-90%)Significant

Scalability and Industrial Synthesis Challenges

The industrial-scale synthesis of BMS-695735 presents numerous technical challenges related to process chemistry optimization and manufacturing efficiency [22] [23]. The multi-step synthetic sequence requires careful consideration of reaction scalability, particularly for steps involving moisture-sensitive intermediates and air-sensitive palladium catalysts [22] [23]. Temperature control becomes critical at larger scales due to exothermic condensation reactions and the thermal instability of certain fluorinated intermediates [42].

Purification challenges arise from the structural complexity of BMS-695735, necessitating advanced chromatographic techniques for intermediate isolation [22] [23]. The presence of multiple nitrogen-containing heterocycles complicates purification due to similar polarity profiles of synthetic intermediates and impurities [22]. Industrial processes must incorporate robust analytical methods for monitoring reaction progress and ensuring consistent product quality [22].

Solvent selection for large-scale operations requires balancing reaction efficiency with environmental and economic considerations [22] [23]. Traditional organic solvents used in laboratory synthesis may not be suitable for industrial implementation due to regulatory restrictions or cost factors [42]. Alternative green chemistry approaches, including aqueous media reactions and catalyst recycling strategies, become essential for sustainable manufacturing [22] [42].

The synthesis of fluorinated building blocks presents particular challenges for industrial implementation [42] [44]. Fluorine introduction often requires specialized equipment resistant to hydrogen fluoride corrosion, increasing capital investment requirements [42]. Additionally, the handling of fluorinated waste streams necessitates specialized disposal protocols, adding to operational complexity and cost [42] [44].

Quality control measures must address the inherent instability of certain synthetic intermediates under ambient conditions [22] [23]. Moisture-sensitive compounds require inert atmosphere storage and handling, while light-sensitive intermediates necessitate protection from photodegradation [22]. These requirements significantly impact warehouse design and inventory management strategies for industrial production [22] [23].

Scalability ChallengeImpact LevelMitigation Strategy
Moisture SensitivityHighInert atmosphere processing
Temperature ControlMediumAdvanced reactor design
Purification ComplexityHighMulti-stage chromatography
Fluorine HandlingHighSpecialized equipment
Waste ManagementMediumGreen chemistry alternatives
Quality ControlHighAdvanced analytical methods

The structural basis for BMS-695735 inhibition of the insulin-like growth factor-1 receptor kinase domain represents a sophisticated example of structure-based drug design targeting receptor tyrosine kinase activity. BMS-695735, systematically designated as 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one, was developed through the optimization of the benzimidazole-based lead compound BMS-536924 to address pharmacological limitations while maintaining potent insulin-like growth factor-1 receptor inhibitory activity [1] [2].

The insulin-like growth factor-1 receptor kinase domain exhibits structural characteristics common to receptor tyrosine kinases, featuring a bilobal architecture with the adenosine triphosphate-binding site positioned between the amino-terminal and carboxyl-terminal lobes [3] [4]. The kinase domain adopts an inactive conformation in the unphosphorylated state, characterized by the displacement of the activation loop into the adenosine triphosphate-binding pocket, creating steric hindrance for both adenosine triphosphate binding and substrate access [5]. The conserved aspartate-phenylalanine-glycine motif within the activation loop exists in the "aspartate-phenylalanine-glycine-out" conformation, where the aspartate residue points away from the adenosine triphosphate-binding site [5].

BMS-695735 binds to the insulin-like growth factor-1 receptor kinase domain through specific molecular interactions that stabilize the inactive kinase conformation [6]. The benzimidazole core of BMS-695735 occupies the adenine-binding pocket of the adenosine triphosphate-binding site, establishing critical hydrogen bonding interactions with the kinase hinge region [6]. The 4-methyl substituent on the benzimidazole ring provides favorable hydrophobic interactions with the gatekeeper residue and surrounding hydrophobic pocket [6]. The 3-fluoropropyl-piperidine moiety extends into the solvent-accessible region, contributing to the compound's selectivity profile and pharmacokinetic properties [1].

The pyridin-2(1H)-one ring system forms additional hydrogen bonding interactions with backbone atoms of the kinase domain, while the 4-chloro-1H-pyrazol-1-yl-ethylamino substituent occupies the ribose-binding pocket of the adenosine triphosphate site [1]. These structural modifications, particularly the incorporation of the fluoropropyl chain and chloropyrazole moiety, were specifically designed to address the cytochrome P450 3A4 inhibition and pharmacokinetic limitations observed with the parent compound BMS-536924 [1] [2].

The binding mode of BMS-695735 induces conformational changes in the insulin-like growth factor-1 receptor kinase domain that stabilize the inactive state. The compound binding prevents the rotation of the aspartate-phenylalanine-glycine motif to the "aspartate-phenylalanine-glycine-in" conformation required for kinase activation [5]. This inhibition mechanism is consistent with the compound's adenosine triphosphate-competitive behavior and its ability to prevent receptor autophosphorylation at tyrosine residues 1131, 1135, and 1136 within the activation loop [6].

Allosteric versus Adenosine Triphosphate-Competitive Binding Modes

BMS-695735 functions as an adenosine triphosphate-competitive inhibitor of the insulin-like growth factor-1 receptor kinase domain, directly competing with adenosine triphosphate for binding to the active site [6] [1]. This competitive inhibition mechanism distinguishes BMS-695735 from allosteric inhibitors that bind to sites distinct from the adenosine triphosphate-binding pocket and modulate kinase activity through conformational changes transmitted through the protein structure [7].

The adenosine triphosphate-competitive nature of BMS-695735 is evidenced by its binding mode within the adenosine triphosphate-binding cleft of the insulin-like growth factor-1 receptor kinase domain [6]. Kinetic analysis demonstrates that BMS-695735 inhibition can be overcome by increasing adenosine triphosphate concentrations, confirming the competitive nature of the interaction [8]. The compound exhibits an inhibition constant (Ki) of 34 nanomolar against the insulin-like growth factor-1 receptor, with cellular potency consistent with adenosine triphosphate-competitive inhibition [8] [9].

In contrast to allosteric mechanisms, adenosine triphosphate-competitive inhibitors like BMS-695735 directly occupy the adenosine triphosphate-binding site, preventing substrate phosphorylation through steric exclusion rather than conformational modulation [10]. This binding mode offers advantages in terms of predictable structure-activity relationships and dose-response characteristics, as the inhibitor directly competes with the natural substrate [10].

The adenosine triphosphate-competitive mechanism of BMS-695735 is supported by crystallographic evidence showing the compound occupying the adenosine triphosphate-binding pocket of related kinase domains [3]. The benzimidazole core mimics the adenine ring of adenosine triphosphate, while the additional substituents interact with pockets normally occupied by the ribose and phosphate groups [1]. This binding pattern is characteristic of adenosine triphosphate-competitive inhibitors and explains the compound's ability to inhibit kinase activity in the presence of physiological adenosine triphosphate concentrations [5].

The implications of the adenosine triphosphate-competitive mechanism extend to the compound's selectivity profile and resistance potential. Adenosine triphosphate-competitive inhibitors often exhibit broader kinase selectivity challenges due to the conserved nature of adenosine triphosphate-binding sites across the kinome [10]. However, BMS-695735 achieves selectivity through specific interactions with non-conserved regions of the insulin-like growth factor-1 receptor adenosine triphosphate-binding site, particularly the gatekeeper region and surrounding hydrophobic pockets [8].

Kinase Selectivity Profiling Against Insulin Receptor, Focal Adhesion Kinase, and Lymphocyte-specific Protein Tyrosine Kinase

The kinase selectivity profile of BMS-695735 represents a critical pharmacological characteristic that determines its therapeutic window and potential off-target effects. Comprehensive kinase profiling reveals that BMS-695735 exhibits a defined selectivity pattern against a panel of kinases, with particular relevance to the insulin receptor, focal adhesion kinase, and lymphocyte-specific protein tyrosine kinase [8] [6].

BMS-695735 demonstrates modest selectivity for the insulin-like growth factor-1 receptor over the insulin receptor, with inhibition constant values of 34 nanomolar and 72 nanomolar, respectively [8]. This 2.1-fold selectivity represents a significant pharmacological consideration, given the high structural similarity between these receptor tyrosine kinases, which share 84% amino acid sequence identity in their kinase domains and nearly 100% homology in their adenosine triphosphate-binding sites [6]. The limited selectivity between insulin-like growth factor-1 receptor and insulin receptor reflects the conserved nature of their catalytic domains and suggests potential for glucose homeostasis modulation at therapeutic doses [6].

Against focal adhesion kinase, BMS-695735 exhibits reduced potency with an inhibition constant of 165 nanomolar, representing a 4.9-fold selectivity margin relative to the insulin-like growth factor-1 receptor [8]. Focal adhesion kinase represents a non-receptor tyrosine kinase involved in integrin signaling, cell adhesion, and migration processes [11]. The moderate inhibition of focal adhesion kinase by BMS-695735 may contribute to its anti-metastatic effects, as focal adhesion kinase activity promotes cancer cell invasion and metastasis [11]. However, this cross-reactivity also presents potential for affecting normal cell adhesion processes.

Lymphocyte-specific protein tyrosine kinase inhibition by BMS-695735 occurs with an inhibition constant of 14 nanomolar, representing enhanced potency compared to the insulin-like growth factor-1 receptor [8]. This 0.4-fold selectivity indicates that BMS-695735 is actually more potent against lymphocyte-specific protein tyrosine kinase than its primary target [8]. Lymphocyte-specific protein tyrosine kinase plays critical roles in T-cell receptor signaling and lymphocyte activation [12]. The potent inhibition of lymphocyte-specific protein tyrosine kinase by BMS-695735 suggests potential immunosuppressive effects and may contribute to the compound's anti-tumor activity through immune system modulation [12].

The broader selectivity profile of BMS-695735 demonstrates minimal activity against protein kinase C alpha, protein kinase C delta, inhibitor of nuclear factor kappa-B kinase, protein kinase B, and cyclin-dependent kinase 2, with inhibition constants exceeding 1000 nanomolar for these kinases [8]. This selectivity pattern indicates that BMS-695735 primarily targets receptor tyrosine kinases and Src-family kinases while sparing most serine/threonine kinases [8].

The selectivity profile reflects the structural basis of kinase inhibition by BMS-695735, particularly the interactions with the gatekeeper residue and surrounding binding pocket [13]. Kinases with threonine gatekeeper residues, such as the insulin-like growth factor-1 receptor, insulin receptor, and lymphocyte-specific protein tyrosine kinase, are more susceptible to inhibition by compounds like BMS-695735 due to the smaller gatekeeper side chain that accommodates the inhibitor binding [10]. In contrast, kinases with bulkier gatekeeper residues show reduced sensitivity to these inhibitors [10].

Impact on Downstream Mitogen-Activated Protein Kinase/Phosphoinositide 3-Kinase-Protein Kinase B-Mechanistic Target of Rapamycin Pathways

BMS-695735 exerts profound effects on downstream signaling cascades emanating from the insulin-like growth factor-1 receptor, particularly the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase-protein kinase B-mechanistic target of rapamycin axis [14] [15]. These signaling networks represent the primary mechanisms through which insulin-like growth factor-1 receptor activation promotes cell proliferation, survival, and metabolic regulation [16].

The mitogen-activated protein kinase pathway activation downstream of the insulin-like growth factor-1 receptor involves the sequential phosphorylation and activation of insulin receptor substrate proteins, growth factor receptor-bound protein 2, son of sevenless, rat sarcoma viral oncogene, rapidly accelerated fibrosarcoma, mitogen-activated protein kinase kinase, and extracellular signal-regulated kinase [17] [14]. BMS-695735 inhibition of insulin-like growth factor-1 receptor kinase activity effectively blocks this cascade, resulting in decreased phosphorylation of extracellular signal-regulated kinase 1 and 2 [14] [15]. This pathway inhibition manifests as reduced cellular proliferation and cell cycle progression, as extracellular signal-regulated kinase signaling directly regulates cyclin expression and cyclin-dependent kinase activity [17].

The phosphoinositide 3-kinase-protein kinase B-mechanistic target of rapamycin pathway represents the primary survival signaling mechanism activated by insulin-like growth factor-1 receptor [18] [19]. Following insulin-like growth factor-1 receptor activation, insulin receptor substrate proteins recruit the regulatory subunit of phosphoinositide 3-kinase, leading to activation of the catalytic subunit and subsequent phosphorylation of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [18]. This second messenger facilitates the membrane recruitment and activation of protein kinase B through phosphorylation by phosphoinositide-dependent kinase 1 [18].

BMS-695735 inhibition of insulin-like growth factor-1 receptor effectively attenuates phosphoinositide 3-kinase-protein kinase B signaling, as evidenced by reduced protein kinase B phosphorylation at serine 473 and threonine 308 [14] [20]. This inhibition has multiple downstream consequences, including the restoration of pro-apoptotic signaling through proteins such as BCL2 associated agonist of cell death, which is normally phosphorylated and inactivated by protein kinase B [18]. Additionally, protein kinase B inhibition affects metabolic processes through reduced phosphorylation of glycogen synthase kinase 3 beta, leading to altered glycogen synthesis and cell metabolism [18].

The mechanistic target of rapamycin pathway, which exists in two distinct complexes (mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2), is significantly affected by BMS-695735 treatment [21]. Mechanistic target of rapamycin complex 1 activation depends on protein kinase B-mediated phosphorylation and inactivation of the tuberous sclerosis complex 1/2 heterodimer [21]. BMS-695735 inhibition of upstream insulin-like growth factor-1 receptor and protein kinase B signaling results in decreased mechanistic target of rapamycin complex 1 activity, as evidenced by reduced phosphorylation of downstream substrates including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [21].

The inhibition of mechanistic target of rapamycin signaling by BMS-695735 has profound effects on protein synthesis and cell growth [21]. Ribosomal protein S6 kinase 1 phosphorylates ribosomal protein S6 and promotes translation initiation, while eukaryotic translation initiation factor 4E-binding protein 1 regulates cap-dependent protein synthesis [21]. The reduction in these activities following BMS-695735 treatment contributes to decreased cell proliferation and tumor growth [14].

Notably, mechanistic target of rapamycin complex 2 activity, which phosphorylates protein kinase B at serine 473, is also affected by BMS-695735 treatment [21]. This creates a feedback loop where insulin-like growth factor-1 receptor inhibition reduces both the activation of protein kinase B by mechanistic target of rapamycin complex 2 and the subsequent activation of mechanistic target of rapamycin complex 1 by protein kinase B [21].

The crosstalk between mitogen-activated protein kinase and phosphoinositide 3-kinase pathways is also modulated by BMS-695735 treatment [14]. Insulin receptor substrate proteins can simultaneously activate both pathways, and their inhibition by BMS-695735 affects the balance between proliferative and survival signals [14]. This dual pathway inhibition may contribute to the synergistic anti-tumor effects observed with insulin-like growth factor-1 receptor inhibitors [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

511.2262645 g/mol

Monoisotopic Mass

511.2262645 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EWR4AHG0EQ

Dates

Last modified: 07-15-2023
1: Velaparthi U, Wittman M, Liu P, Carboni JM, Lee FY, Attar R, Balimane P, Clarke W, Sinz MW, Hurlburt W, Patel K, Discenza L, Kim S, Gottardis M, Greer A, Li A, Saulnier M, Yang Z, Zimmermann K, Trainor G, Vyas D. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl )-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. J Med Chem. 2008 Oct 9;51(19):5897-900. doi: 10.1021/jm800832q. Epub 2008 Sep 3. PubMed PMID: 18763755.

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